2,2'-Bis(4,5-dimethylimidazole)

Coordination Chemistry Thermal Analysis Materials Science

Researchers requiring robust coordination networks often face thermal decomposition limiting catalyst or sorbent lifetime. This methyl-substituted biimidazole ligand directly addresses that pain point by pushing framework stability beyond 360 °C. Key measurable outcomes include: • >60 °C improvement in thermal stability over unsubstituted biimidazole systems, critical for heterogeneous catalysis and gas storage. • Red-shifted MLCT absorption in Ru(II) complexes into the 600-900 nm therapeutic window, unattainable with standard N-donor ligands. • Enables PtNi nanocube assemblies achieving an ultralow HE4 detection limit of 0.11 pg mL⁻¹ for early-stage diagnostics.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
CAS No. 69286-06-2
Cat. No. B1606054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(4,5-dimethylimidazole)
CAS69286-06-2
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=NC(=C(N2)C)C)C
InChIInChI=1S/C10H14N4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3,(H,11,12)(H,13,14)
InChIKeyYDDBHCXOIBPIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bis(4,5-dimethylimidazole) Overview


2,2'-Bis(4,5-dimethylimidazole), also referred to as 4,4',5,5'-tetramethyl-2,2'-bisimidazole (C₁₀H₁₄N₄, MW 190.25), is a methyl-substituted biimidazole ligand. Its chemical structure features two imidazole rings linked at the 2,2'-positions, each bearing methyl groups at the 4- and 5-positions [1]. This substitution pattern endows the ligand with distinct physical properties, including a high melting point (>300 °C) and specific pKa value (predicted 13.59±0.10) , which distinguish it from the unsubstituted parent ligand, 2,2'-biimidazole. The compound is widely utilized as a bidentate N-donor ligand for the synthesis of transition metal complexes, coordination polymers, and functional materials, with applications spanning catalysis, materials science, and medicinal chemistry .

Why 2,2'-Bis(4,5-dimethylimidazole) Over Generic Ligands


Substitution of 2,2'-bis(4,5-dimethylimidazole) with other imidazole-based ligands, such as unsubstituted 2,2'-biimidazole (H₂bim) or simple monodentate imidazoles, is not chemically equivalent and can lead to significant deviations in experimental outcomes. The methyl substituents at the 4- and 5-positions of the imidazole rings are not inert structural elements; they fundamentally alter the ligand's steric profile, electronic properties, and resulting material performance. Specifically, this methylation enhances ligand solubility in organic solvents [1] and, more critically, improves the thermal stability of resulting coordination complexes and polymers [2]. Furthermore, in catalytic and biological applications, the methylated ligand imparts a distinct π-donating ability that modifies the photophysical and electrochemical behavior of metal complexes, a feature unattainable with its non-methylated counterpart [3]. These differences are not merely incremental; they constitute a discrete change in material properties that directly affects the reproducibility and performance of downstream applications, from the synthesis of robust Metal-Organic Frameworks (MOFs) to the design of effective photodynamic therapy agents.

2,2'-Bis(4,5-dimethylimidazole) Performance Benchmarks


Thermal Stability vs. Unsubstituted Biimidazole

Thermogravimetric analysis (TGA) of coordination polymers demonstrates that incorporating 2,2'-bis(4,5-dimethylimidazole) imparts significantly higher thermal stability compared to frameworks built with the unsubstituted 2,2'-biimidazole ligand. A MOF synthesized with 2,2'-bis(4,5-dimethylimidazole) exhibits no mass loss until 360 °C, indicating a highly stable framework [1]. In contrast, related studies on unsubstituted 2,2'-biimidazole frameworks report the onset of thermal decomposition at much lower temperatures, typically below 300 °C [2].

Coordination Chemistry Thermal Analysis Materials Science

Red-Shifted Absorption for Photodynamic Therapy

In a head-to-head study of ruthenium(II) complexes, the use of the Me₄bim ligand (2,2'-bis(4,5-dimethylimidazole)) leads to a significant red-shift in the metal-to-ligand charge transfer (MLCT) absorption band compared to the classic bipyridine (bpy) ligand. The complex [Ru(pydppn)(Me₄bim)(py)]²⁺ exhibits broad MLCT transitions that extend to ~800 nm, effectively shifting absorption into the 600–900 nm photodynamic therapy (PDT) window, whereas the bpy analogue [Ru(pydppn)(bpy)(py)]²⁺ does not absorb as far into the red/NIR region [1].

Photodynamic Therapy Ruthenium Complexes Medicinal Inorganic Chemistry

Anticancer Activity of Palladium(II) Complexes

A series of palladium(II) complexes bearing the 2,2'-bis(4,5-dimethylimidazole) ligand were evaluated for cytotoxicity against murine cancer cell lines. This data can be benchmarked against the standard chemotherapy agent cisplatin. While specific IC₅₀ values are not detailed in the abstract, the study identifies that the dptu-derivative (compound 6) was the most promising candidate among a panel of thiourea derivatives, demonstrating a structure-activity relationship directly linked to the tmbiimH₂ ligand framework [1].

Anticancer Drug Discovery Palladium Complexes Medicinal Chemistry

Co-Structuring Director for PtNi Nanocube Biosensors

2,2'-Bis(4,5-dimethylimidazole) (BDMM) is a critical co-structuring director in the solvothermal synthesis of three-dimensional PtNi nanocube assemblies (NCAs). When used as a biosensing interface for the detection of the ovarian cancer biomarker HE4, this platform achieves an exceptionally low limit of detection (LOD) of 0.11 pg mL⁻¹ and a wide dynamic range of 0.001 to 100 ng mL⁻¹ [1]. The performance is directly enabled by the specific morphology and surface chemistry of the NCAs, which BDMM helps to direct during synthesis.

Electrochemical Biosensing Nanomaterials Synthesis Ovarian Cancer Biomarkers

2,2'-Bis(4,5-dimethylimidazole) Application Scenarios


Thermally Robust MOFs and Coordination Polymers

Procurement is strongly justified for projects requiring high-temperature stability in coordination networks. Evidence shows that frameworks utilizing this ligand maintain structural integrity without mass loss up to 360 °C, a >60 °C improvement over unsubstituted biimidazole systems [1]. This makes it an ideal candidate for heterogeneous catalysts, gas storage materials, and high-performance composite fillers that must withstand demanding thermal environments.

Ru(II) Photosensitizers for Photodynamic Therapy

This ligand is essential for tuning the photophysical properties of Ru(II) complexes to achieve absorption within the therapeutic window (600–900 nm) [1]. In a direct head-to-head comparison, the Me₄bim complex demonstrates a crucial red-shift in its MLCT absorption band compared to its bpy analog, enabling the use of deeply penetrating red light for enhanced treatment efficacy [1]. This specific performance metric is unattainable with standard N-donor ligands like bipyridine or phenanthroline.

Ultrasensitive Electrochemical Biosensors

The compound's role as a co-structuring director is critical for creating high-performance PtNi nanocube assemblies for label-free immunosensors. This application scenario directly results in a quantifiable analytical advantage: an ultralow detection limit of 0.11 pg mL⁻¹ for the ovarian cancer biomarker HE4 [1]. This level of sensitivity, enabled by the nanomaterial morphology directed by 2,2'-bis(4,5-dimethylimidazole), surpasses that of many conventional sensor platforms, making it a key enabling material for early-stage disease diagnostics.

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